molecular formula C17H23NO B1324833 Cyclobutyl 4-(piperidinomethyl)phenyl ketone CAS No. 898775-73-0

Cyclobutyl 4-(piperidinomethyl)phenyl ketone

Cat. No. B1324833
CAS RN: 898775-73-0
M. Wt: 257.37 g/mol
InChI Key: BYDFANUWRYHSCM-UHFFFAOYSA-N
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Description

“Cyclobutyl 4-(piperidinomethyl)phenyl ketone” is a chemical compound with the molecular formula C17H23NO . It has a molecular weight of 257.37 g/mol . The IUPAC name for this compound is cyclobutyl [4- (1-piperidinylmethyl)phenyl]methanone .


Molecular Structure Analysis

The InChI code for “Cyclobutyl 4-(piperidinomethyl)phenyl ketone” is 1S/C17H23NO/c19-17(15-5-4-6-15)16-9-7-14(8-10-16)13-18-11-2-1-3-12-18/h7-10,15H,1-6,11-13H2 . The Canonical SMILES representation is C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3CCC3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 257.37 g/mol . Other physical and chemical properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized are also available .

Scientific Research Applications

Neuropharmacology

Given the presence of the piperidine moiety, research could explore the compound’s affinity for neurotransmitter receptors or uptake transporters. This could lead to insights into the treatment of neurological disorders or the development of diagnostic tools for neuroimaging.

This analysis is based on the chemical structure and known reactivity patterns of Cyclobutyl 4-(piperidinomethyl)phenyl ketone . The applications mentioned are speculative and would require extensive research to validate their feasibility and effectiveness .

properties

IUPAC Name

cyclobutyl-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c19-17(15-5-4-6-15)16-9-7-14(8-10-16)13-18-11-2-1-3-12-18/h7-10,15H,1-6,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDFANUWRYHSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642720
Record name Cyclobutyl{4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl 4-(piperidinomethyl)phenyl ketone

CAS RN

898775-73-0
Record name Cyclobutyl[4-(1-piperidinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutyl{4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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